(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
Overview
Description
(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediate in Organic Synthesis
The compound has been implied as a versatile intermediate in organic synthesis. For example, the synthesis of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate involves multiple steps, including hydrogenation and methylation, indicating the utility of similar compounds in complex organic syntheses (Wang et al., 2008).
Development of Biologically Active Molecules
Compounds with a structure similar to (S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate have been used to develop biologically active molecules. For instance, enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts illustrates the potential for creating chiral centers, which are crucial in the development of pharmaceuticals (Wang et al., 2018).
Stereochemical Studies
Stereochemical aspects of reactions involving similar compounds, such as the Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates, have been studied to understand the formation of complex molecular structures. This knowledge is vital for the design of molecules with specific biological activities (Vafina et al., 2003).
Synthesis of Heterocyclic Compounds
The versatility of similar compounds extends to the synthesis of heterocyclic compounds, which are a significant class of molecules in medicinal chemistry. A novel approach for synthesizing 1,4-benzodiazepine derivatives from a one-pot reaction involving compounds like methyl 1-arylaziridine-2-carboxylates illustrates the importance of these intermediates in creating complex and functionalized heterocycles (Wang et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-2-21-15(19)14-10-13(18)8-9-17(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDMXXVHUGJXPY-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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